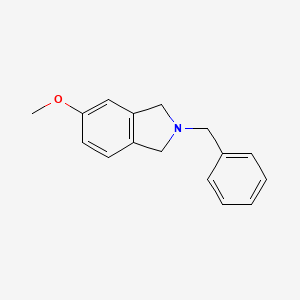

2-Benzyl-5-methoxyisoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-methoxy-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-18-16-8-7-14-11-17(12-15(14)9-16)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVDZZDUTXTHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(C2)CC3=CC=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569459 | |

| Record name | 2-Benzyl-5-methoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-89-2 | |

| Record name | 2,3-Dihydro-5-methoxy-2-(phenylmethyl)-1H-isoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127168-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-5-methoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Benzyl 5 Methoxyisoindoline and Analogues

Synthesis of the 5-Methoxyisoindoline (B105618) Core

The formation of the foundational 5-methoxyisoindoline structure requires the construction of the bicyclic isoindoline (B1297411) ring system and the specific placement of a methoxy (B1213986) group on the benzene (B151609) ring.

The isoindoline ring, a fused benzopyrrole system, can be constructed through various synthetic routes. nih.gov Traditional methods often involve multi-step sequences. beilstein-journals.orgbeilstein-journals.org More contemporary approaches have focused on increasing efficiency and atom economy.

Key strategies for forming the isoindoline or related isoindolinone core include:

Reductive Amination and Cyclization : A common pathway involves the reductive C-N coupling and intramolecular amidation of precursors like 2-carboxybenzaldehyde (B143210) with an amine, often facilitated by catalysts such as platinum nanowires under a hydrogen atmosphere. organic-chemistry.org

Palladium-Catalyzed Reactions : Palladium catalysis is a powerful tool for isoindoline synthesis, enabling reactions like C-H carbonylation of primary benzylamines to form the corresponding benzolactams. organic-chemistry.org Other palladium-catalyzed methods include intramolecular allylic C-H amination to generate chiral isoindolines. chinesechemsoc.org

Lithiation Procedures : Directed ortho-lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with electrophiles and subsequent cyclization provides a route to 3-substituted isoindolin-1-ones. beilstein-journals.orgbeilstein-journals.org

Cycloaddition Reactions : 1,3-dipolar cycloaddition reactions, for instance between an in situ generated azomethine ylide and a suitable dipolarophile, can directly form the isoindoline ring system. nih.govbeilstein-journals.org

Reduction of Phthalimides : The isoindoline core can be accessed by the reduction of the corresponding phthalimide (B116566) (isoindoline-1,3-dione) derivatives, for example, using reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com

These methods provide a versatile toolkit for chemists to construct the fundamental isoindoline skeleton, which can then be further functionalized.

Positioning the methoxy group at the C5-position of the isoindoline ring is a critical step in the synthesis of the target compound. This is typically achieved by using a starting material that already contains the methoxy group or a precursor that can be converted to it.

A documented synthesis of 5-methoxyisoindoline begins with a substituted phthalimide. uni-halle.de The process involves the following key transformation:

Nucleophilic Aromatic Substitution : Starting from a precursor like 5-bromoisoindoline-1,3-dione, a nucleophilic substitution reaction with sodium methoxide, catalyzed by a copper salt (e.g., Cu₂O), is used to introduce the methoxy group, yielding 5-methoxyisoindoline-1,3-dione. uni-halle.de

Reduction : The resulting 5-methoxyisoindoline-1,3-dione, which possesses the oxidized phthalimide structure, is then reduced to afford the desired 5-methoxyisoindoline. uni-halle.de

An alternative starting material is 4-methoxyphthalic acid or its derivatives, which already contain the methoxy group at the correct position for the synthesis of the corresponding 5-methoxy-substituted isoindoline-1,3-dione. iucr.orgresearchgate.net

| Starting Material | Reagents | Product | Reference |

| 5-Bromo-isoindoline-1,3-dione | 1. Sodium methoxide, Cu₂O, MeOH | 5-Methoxyisoindoline-1,3-dione | uni-halle.de |

| 5-Methoxyisoindoline-1,3-dione | 2. Reduction (e.g., LiAlH₄) | 5-Methoxyisoindoline | uni-halle.de |

| 5-Methoxyisobenzofuran-1,3-dione | Formamide, Microwave | 5-Methoxyisoindoline-1,3-dione |

N-Benzylation Strategies for Isoindoline Compounds

Once the 5-methoxyisoindoline core is obtained, the final step in the synthesis of 2-benzyl-5-methoxyisoindoline is the attachment of the benzyl (B1604629) group to the nitrogen atom. This N-alkylation can be accomplished through both classical and modern synthetic methods.

The most traditional and widely used method for N-benzylation is a nucleophilic substitution reaction (Sₙ2). This involves reacting the secondary amine of the isoindoline with a benzyl halide.

The general procedure involves:

Reactants : 5-methoxyisoindoline and a benzyl halide, typically benzyl bromide or benzyl chloride. mnstate.eduresearchgate.net

Base : A base, such as potassium carbonate (K₂CO₃), is required to deprotonate the isoindoline nitrogen, making it a more potent nucleophile. researchgate.netorgsyn.orgsysrevpharm.org

Solvent : A polar aprotic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used to dissolve the reactants. mnstate.edusysrevpharm.org

This reaction is a straightforward and effective way to produce N-benzylated isoindolines. mnstate.edu

| Substrate | Alkylating Agent | Base | Product | Reference |

| Phthalimide | Benzyl chloride | K₂CO₃ | N-Benzylphthalimide | researchgate.netorgsyn.org |

| Isatin | Benzyl iodide | K₂CO₃ | 1-Benzylindoline-2,3-dione | sysrevpharm.org |

| 5-Methoxyisoindoline | Benzyl bromide | K₂CO₃ | This compound | mnstate.edu |

While classical N-alkylation is robust, modern catalysis offers milder and more efficient alternatives, often with broader substrate scopes and functional group tolerance. These methods sometimes utilize less hazardous alkylating agents like alcohols.

Recent advances in N-alkylation include:

Iridium-Catalyzed Alkylation : Iridium complexes can catalyze the N-alkylation of N-heterocycles using alcohols as the alkylating agent. organic-chemistry.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology proceeds via the tandem dehydrogenation of the alcohol to an aldehyde and the N-heterocycle, followed by condensation and reduction, offering a green alternative to using alkyl halides. organic-chemistry.org

Copper-Catalyzed C-N Coupling : Copper(I) salts, such as copper bromide (CuBr), can catalyze the coupling of aliphatic halides with amines at room temperature, providing a simple and inexpensive method for N-alkylation. organic-chemistry.org

These catalytic systems represent the frontier of N-alkylation chemistry, providing powerful tools for the synthesis of complex molecules like this compound. researchgate.net

Synthesis of This compound-1,3-dione (B1373902) (N-Benzylphthalimide Derivative)

This compound-1,3-dione, an N-substituted phthalimide, is a closely related analogue and a potential precursor to the target compound via reduction. Phthalimide derivatives are significant as synthetic intermediates. iucr.orgresearchgate.net The synthesis of this specific dione (B5365651) has been achieved through several methods.

A prominent method involves microwave-assisted synthesis, which can accelerate reaction times. iucr.orgnih.gov The procedure reported by Vila et al. is as follows:

Reactants : Dimethyl 4-methoxyphthalate is reacted with benzylhydrazine (B1204620) dihydrochloride (B599025) in the presence of a base, triethylamine. iucr.orgnih.gov

Conditions : The reaction is carried out in ethanol (B145695) under microwave irradiation at high temperature (185 °C). iucr.orgnih.gov

Outcome : This process yields this compound-1,3-dione, which can be isolated after purification by column chromatography. iucr.orgnih.gov

Classical approaches for preparing N-benzylphthalimides involve the reaction of phthalic acid derivatives, such as phthalic anhydride (B1165640), with benzylamine (B48309) at high temperatures. iucr.orgresearchgate.netontosight.ai For the methoxy-substituted analogue, 4-methoxyphthalic anhydride would be the logical starting material to react with benzylamine.

| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield | Reference |

| Dimethyl 4-methoxyphthalate | Benzylhydrazine dihydrochloride, Triethylamine | Ethanol, Microwave (280 W, 185 °C), 30 min | This compound-1,3-dione | 15% | iucr.org |

| 4-Methoxyphthalic anhydride (hypothetical) | Benzylamine | High Temperature | This compound-1,3-dione | - | iucr.orgresearchgate.net |

The crystal structure of this compound-1,3-dione reveals that the phthalimide system is nearly planar, while the attached phenyl ring is almost orthogonal to it. researchgate.netnih.gov The methoxy group is found to be nearly coplanar with the phthalimide ring system. researchgate.netnih.gov

Condensation Reactions of Phthalic Acid Derivatives with Benzylamines

The classical and most common method for synthesizing N-benzylphthalimides involves the condensation of phthalic acid derivatives, such as phthalic anhydride, with benzylamines. iucr.orgresearchgate.net This reaction typically proceeds by heating the reactants at high temperatures, often in the presence of a Lewis acid or in a solvent like glacial acetic acid. iucr.orgresearchgate.netrsc.org The process involves the nucleophilic attack of the benzylamine on a carbonyl carbon of the phthalic anhydride, leading to the formation of an intermediate amic acid. Subsequent intramolecular cyclization through dehydration yields the final N-benzylphthalimide product.

Variations of this method have been developed to improve yields and reaction conditions. For instance, the use of phthalimide N-sulfonic acid as a catalyst in ethanol at 80 °C provides an efficient and straightforward protocol for the preparation of various isoindoline-1,3-diones from phthalic anhydride and aromatic, aliphatic, and benzylic amines. rsc.org Another approach involves the reaction of phthalic anhydride with amino acids in refluxing glacial acetic acid, which has been shown to produce N-phthalimide amino acids in good yields. rsc.org

| Phthalic Acid Derivative | Amine | Conditions | Product | Reference |

|---|---|---|---|---|

| Phthalic Anhydride | Benzylamine | High Temperature | N-Benzylphthalimide | iucr.org, researchgate.net |

| Phthalic Anhydride | Aniline | Glacial Acetic Acid, 120 °C | 2-Phenyl-1,3-isoindolinedione | rsc.org |

| Phthalic Anhydride | Primary Amines | Phthalimide N-sulfonic acid, Ethanol, 80 °C | Isoindoline-1,3-diones | rsc.org |

| Phthalic Anhydride | Amino Acids (Gly, Ala, Phe, etc.) | Refluxing Glacial Acetic Acid | N-Phthalimide Amino Acids | rsc.org |

Microwave-Assisted Synthetic Protocols for N-Benzylphthalimides

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netrsc.orgrsc.org This technology has been successfully applied to the synthesis of N-benzylphthalimides and their analogues. iucr.orgresearchgate.netnih.gov

A specific protocol for the synthesis of this compound-1,3-dione involves the microwave irradiation of a solution of dimethyl 4-methoxyphthalate and benzylhydrazine dihydrochloride in ethanol with triethylamine. iucr.orgresearchgate.netnih.gov The reaction is carried out in a monomode microwave oven at 185 °C for 30 minutes, affording the desired product after purification. iucr.orgresearchgate.netnih.gov

The efficiency of microwave-assisted synthesis can be further enhanced by the use of phase-transfer catalysts. For example, polyethylene (B3416737) glycol-400 (PEG-400) has been employed as a phase-transfer catalyst in the synthesis of N-benzylphthalimide under microwave irradiation, achieving a high yield of 98.5% within a reaction time of just 120 seconds. researchgate.net The optimization of reaction parameters such as the ratio of reactants, irradiation time, and the amount of solvent and catalyst is crucial for maximizing the yield. researchgate.net

| Reactants | Catalyst/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl 4-methoxyphthalate, Benzylhydrazine dihydrochloride | Triethylamine/Ethanol | 280 W, 185 °C, 30 min | This compound-1,3-dione | 15% | iucr.org, nih.gov, researchgate.net |

| Phthalimide, Alkyl halides | K₂CO₃/DMF | Microwave irradiation | N-alkylated benzotriazole (B28993) derivatives | Good | nih.gov |

| Not Specified | PEG-400/DMF | 120 s | N-Benzylphthalimide | 98.5% | researchgate.net |

Transition Metal-Catalyzed Cyclizations in Phthalimide Synthesis

Transition metal-catalyzed reactions represent a significant advancement in the synthesis of phthalimides, offering alternative routes with high efficiency and functional group tolerance. rsc.orgacs.org These methods often involve the carbonylative cyclization of various starting materials. researchgate.netnih.gov

One notable approach is the transition-metal-catalyzed carbonylation of benzamide (B126) derivatives, which provides access to a wide range of N-aryl and N-alkyl phthalimides. acs.org Catalysts based on rhodium, ruthenium, and cobalt have been effectively used for the carbonylative cyclization of benzamides via ortho-C–H bond activation. acs.orgnih.gov For instance, a cobalt-catalyzed direct carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides has been developed, utilizing 2-picolylamine as a directing group and benzene-1,3,5-triyl triformate as a CO surrogate, resulting in moderate to excellent yields. researchgate.net

Palladium catalysts have also been employed in the decarbonylative annulation of phthalimides with arynes for the synthesis of phenanthridinones. researchgate.net Furthermore, nickel-catalyzed decarbonylative alkylidenation of phthalimides with trimethylsilyl-substituted alkynes has been shown to produce substituted isoindolinones. dicp.ac.cn These transition-metal-catalyzed methods provide powerful tools for constructing diverse phthalimide and isoindolinone scaffolds. researchgate.netdicp.ac.cn

| Starting Material | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Benzamide derivatives | Ru, Rh, Co complexes | Carbonylative cyclization via C-H activation | N-aryl and N-alkyl phthalimides | acs.org |

| N-(pyridin-2-ylmethyl)benzamides | Cobalt | Direct carbonylative synthesis | Phthalimide derivatives | researchgate.net |

| Phthalimides and arynes | Palladium | Decarbonylative annulation | Phenanthridinones | researchgate.net |

| Phthalimides and trimethylsilyl-substituted alkynes | Nickel | Decarbonylative alkylidenation | Substituted isoindolinones | dicp.ac.cn |

Reactivity and Functionalization of the Isoindoline and N-Benzylphthalimide Scaffolds

The isoindoline and N-benzylphthalimide cores are versatile scaffolds that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. rsc.orgfayoum.edu.eg The reactivity of these scaffolds is influenced by the substituents on both the aromatic ring and the nitrogen atom.

Functionalization can be achieved through various reactions, including substitution, reduction, and oxidation. For example, the amino group in compounds like 2-(4-aminophenyl)isoindoline-1,3-dione (B1268519) serves as a handle for further modifications, such as conjugation with other molecules.

The phthalimide ring itself can be the site of reaction. Transition-metal-catalyzed decarbonylative reactions of phthalimides with alkynes, alkenes, and benzynes have been developed to create new carbon-carbon and carbon-heteroatom bonds, leading to the formation of polysubstituted amides and other complex structures. researchgate.netdicp.ac.cn For instance, a palladium-catalyzed cross-coupling of N-substituted phthalimides with aryl halides provides a direct route to ortho-substituted biarylamides through carbonyl replacement. researchgate.net

Furthermore, the isoindolinone ring system can be constructed through tandem reactions. A one-pot synthesis of functionalized isoindolinones has been achieved via a sequence involving desilylation, cross-coupling, and hydroamidation under aqueous phase-transfer conditions. researchgate.net The reactivity of the N-benzyl group has also been explored; for example, N-benzylphthalimide can be selectively monobenzylated upon irradiation in the presence of arylacetates, leading to 3-hydroxyisoindolinones which can be further transformed into 3-benzylisoindolinones. researchgate.net

| Scaffold | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| N-Substituted Phthalimides | Decarbonylative Cross-Coupling | Pd(OAc)₂, Aryl Halide | ortho-Substituted Biarylamides | researchgate.net |

| 2-Iodobenzamides and (Silyl)alkynes | Tandem Desilylation, Cross-Coupling, Hydroamidation | CuCl/PPh₃, n-Bu₄NBr (TBAB) | 3-Methylene-isoindolin-1-ones | researchgate.net |

| N-Benzylphthalimide | Photochemical Monobenzylation | Arylacetates, Acetone, Irradiation | 3-Hydroxyisoindolinones | researchgate.net |

| Phthalimides | Decarbonylative Addition | Alkynes, Alkenes, Benzynes | Polysubstituted Amides | researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of Isoindoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.

The ¹H and ¹³C NMR spectra of isoindoline (B1297411) compounds provide definitive evidence for their molecular structure. For the related compound, 2-Benzyl-5-methoxyisoindoline-1,3-dione (B1373902), the ¹H NMR spectrum recorded in CDCl₃ exhibits characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons of the phthalimide (B116566) and phenyl rings typically appear in the downfield region, while the methylene protons of the benzyl (B1604629) group and the methoxy (B1213986) protons resonate at higher fields. nih.gov

For instance, in the ¹H NMR spectrum of this compound-1,3-dione, the following signals are observed: a doublet at 7.77 ppm (d, J = 8.3 Hz, 1H, H7), a multiplet at 7.44 ppm (m, 2H, H-Ph), a multiplet at 7.31 ppm (m, 4H, H4, 3xH-Ph), a doublet of doublets at 7.16 ppm (dd, J = 8.3 Hz, 2.3 Hz, 1H, H6), a singlet at 4.85 ppm (s, 2H, CH₂), and a singlet at 3.95 ppm (s, 3H, OCH₃) nih.gov. The integration of these signals confirms the number of protons in each chemical environment, and the coupling patterns provide information about adjacent protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure.

Table 1: ¹H NMR Spectral Data for this compound-1,3-dione

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.77 | d | 8.3 | 1 | H7 |

| 7.44 | m | 2 | H-Ph | |

| 7.31 | m | 4 | H4, 3xH-Ph | |

| 7.16 | dd | 8.3, 2.3 | 1 | H6 |

| 4.85 | s | 2 | CH₂ | |

| 3.95 | s | 3 | OCH₃ |

Beyond structural confirmation, NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution auremn.org.br. For isoindoline derivatives, the flexibility of the benzyl group and the isoindoline ring system can lead to the existence of different conformers. Variable-temperature NMR studies can provide insights into the energy barriers between these conformers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of protons, which helps in elucidating the preferred conformation of the molecule in solution. Computational modeling is often used in conjunction with experimental NMR data to refine the conformational analysis and to gain a deeper understanding of the factors that govern the conformational preferences rsc.org.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of an isoindoline derivative, the molecular ion peak (M⁺) confirms the molecular weight of the compound. The high-resolution mass spectrum can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule fragments in a predictable manner, and the analysis of the resulting fragment ions can help to identify different structural motifs within the molecule. For instance, the cleavage of the bond between the benzyl group and the nitrogen atom is a common fragmentation pathway for N-benzylisoindoline derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound, allowing for its identification and characterization americanpharmaceuticalreview.comedinst.com.

In the IR spectrum of an isoindoline derivative, characteristic absorption bands can be assigned to specific functional groups. For example, the C=O stretching vibrations of the imide group in this compound-1,3-dione would be expected to appear in the region of 1700-1750 cm⁻¹. The C-O stretching of the methoxy group and the aromatic C-H stretching vibrations also give rise to characteristic bands.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule. The observed spectral differences between different isoindoline derivatives can be interpreted in terms of their molecular structure and intermolecular interactions americanpharmaceuticalreview.com.

X-ray Diffraction Crystallography of N-Benzylphthalimide Analogues

X-ray diffraction crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all atoms in the crystal lattice.

The crystal structure of this compound-1,3-dione, an N-benzylphthalimide derivative, has been determined by X-ray diffraction nih.govnih.gov. The analysis of this structure reveals several key features. The molecule consists of a planar phthalimide system and a phenyl ring, which are not coplanar. The dihedral angle between these two planar moieties is 84.7(6)° nih.govnih.gov.

The methoxy group is nearly coplanar with the phthalimide ring, as indicated by a C-C-O-C torsion angle of -171.5(2)° nih.govnih.gov. In the crystal, molecules are linked by non-classical C-H···O hydrogen bonds, forming a tape-like motif nih.govnih.gov. The detailed analysis of bond lengths and angles provides valuable information about the electronic distribution and steric interactions within the molecule.

Table 2: Crystal Data and Structure Refinement for this compound-1,3-dione

| Parameter | Value |

| Empirical formula | C₁₆H₁₃NO₃ |

| Formula weight | 267.27 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.476 (4) |

| b (Å) | 5.264 (3) |

| c (Å) | 28.295 (13) |

| β (°) | 93.589 (9) |

| Volume (ų) | 1260.0 (11) |

| Z | 4 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 |

| Source: nih.gov |

Assessment of Dihedral Angles and Torsion Angles

The molecular conformation of this compound is characterized by a distinct non-planar structure, arising from the spatial relationship between its two primary planar moieties: the phthalimide system and the phenyl ring. nih.govnih.gov These two groups are connected by a methylene bridge.

Crystallographic analysis reveals that the dihedral angle between the plane of the phthalimide system and the plane of the phenyl ring is 84.7 (6)°. nih.govnih.gov This near-orthogonal orientation is a significant conformational feature. The planarity of the phthalimide system itself is high, with a root-mean-square (r.m.s.) deviation of 0.007 Å. nih.govnih.gov

The torsion angles involving the methylene bridge further define the molecule's three-dimensional shape. The C1—N2—C9—C10 and C3—N2—C9—C10 torsion angles have been determined to be 93.1 (3)° and -86.0 (3)°, respectively. nih.gov These values corroborate the perpendicular arrangement of the phenyl group relative to the phthalimide ring system. nih.gov

Furthermore, the methoxy group attached to the phthalimide ring exhibits a conformation that is nearly coplanar with the ring itself. This is evidenced by the C4—C5—O5—C8 torsion angle of -171.5 (2)°. nih.govnih.gov

| Angle Type | Atoms Involved | Value (°) |

| Dihedral Angle | Phthalimide System Plane - Phenyl Ring Plane | 84.7 (6) |

| Torsion Angle | C1—N2—C9—C10 | 93.1 (3) |

| Torsion Angle | C3—N2—C9—C10 | -86.0 (3) |

| Torsion Angle | C4—C5—O5—C8 | -171.5 (2) |

Investigation of Supramolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Tape Motifs)

In the crystalline state, molecules of this compound are organized into a higher-order supramolecular structure through a network of non-classical hydrogen bonds. nih.govnih.gov These interactions are of the C—H···O type, where C-H groups from both the methylene bridge and methyl group of the methoxy moiety act as hydrogen bond donors, and the oxygen atoms of the carbonyl groups function as acceptors. nih.gov

| Interaction Type | Donor | Acceptor | Resulting Motif | Direction |

| C—H···O Hydrogen Bond | C-H (methylene), C-H (methyl) | O (carbonyl) | Tape Motif |

Mechanistic Investigations in Isoindoline and Phthalimide Chemistry

Reaction Mechanisms in the Synthesis of N-Benzylisoindolines

The synthesis of N-benzylisoindolines, including derivatives like 2-Benzyl-5-methoxyisoindoline, can be achieved through several mechanistic pathways. These methods generally involve the formation of two crucial bonds: the N-C(benzyl) bond and the closure of the isoindoline (B1297411) ring system.

One prevalent mechanism is reductive amination . This process typically involves the reaction of a suitable phthalaldehyde or a related dicarbonyl compound with benzylamine (B48309). The initial step is the nucleophilic attack of the benzylamine nitrogen on one of the carbonyl carbons, forming a hemiaminal intermediate. This is followed by dehydration to form an imine or iminium ion. A subsequent intramolecular reaction with the second carbonyl group leads to a cyclic intermediate, which is then reduced to the final isoindoline product. The choice of reducing agent is critical and dictates the specific pathway of the final reduction step.

Another significant mechanism involves the N-alkylation of a pre-formed isoindoline ring . This follows a classic nucleophilic substitution (SN2) pathway, where the nitrogen atom of the isoindoline acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl (B1604629) halide (e.g., benzyl bromide). acsgcipr.org The reaction is typically facilitated by a base to deprotonate the secondary amine of the isoindoline, enhancing its nucleophilicity. The mechanism is characterized by a backside attack on the benzyl halide, leading to the inversion of stereochemistry if the benzylic carbon is chiral. acsgcipr.org

A "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a more atom-economical route. In this iron-catalyzed process, an alcohol (like benzyl alcohol) is temporarily oxidized to an aldehyde in situ. researchgate.net This aldehyde then reacts with the isoindoline to form an iminium ion intermediate, which is subsequently reduced by the hydrogen that was "borrowed" from the alcohol in the initial step. This mechanism avoids the pre-functionalization of the benzyl group into a halide. researchgate.net

Finally, a distinct approach involves the nucleophilic addition of organometallic reagents to N,O-acetals . For instance, organozinc reagents can add to cyclic N,O-acetals derived from phthalaldehydes, creating the C1-benzyl bond and forming the isoindoline skeleton in a highly controlled manner.

| Method | Key Mechanistic Steps | Reactants | Notes |

| Reductive Amination | 1. Nucleophilic attack of amine on carbonyl. 2. Formation of imine/iminium ion. 3. Intramolecular cyclization. 4. Reduction of cyclic intermediate. | o-Phthalaldehyde derivative, Benzylamine, Reducing agent | Versatile method adaptable for various substitutions. |

| Direct N-Alkylation | 1. Deprotonation of isoindoline nitrogen. 2. SN2 attack on benzyl halide. | Isoindoline, Benzyl halide, Base | Classic and straightforward C-N bond formation. acsgcipr.org |

| Borrowing Hydrogen | 1. Catalyst dehydrogenates alcohol to aldehyde. 2. Condensation with amine to form imine. 3. Catalyst transfers hydrogen to reduce imine. | Isoindoline, Benzyl alcohol, Iron or Ruthenium catalyst | Atom-economical and avoids use of alkyl halides. researchgate.net |

| Organometallic Addition | 1. Formation of cyclic N,O-acetal. 2. Nucleophilic addition of organozinc reagent. | N,O-acetal, Organozinc reagent | Provides access to 1-substituted isoindolines. |

Mechanistic Studies of Biological Activities of Isoindoline-1,3-dione Derivatives

The isoindoline-1,3-dione scaffold, also known as phthalimide (B116566), is a privileged structure in medicinal chemistry. Its biological effects are rooted in specific molecular interactions and the subsequent modulation of cellular signaling pathways.

Ligand-Target Interaction Mechanisms

The biological activity of isoindoline-1,3-dione derivatives originates from their ability to bind to specific protein targets. The mechanism of this binding involves a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

Cereblon (CRBN): The most well-known target, particularly for immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, is the Cereblon (CRBN) protein. nih.gov CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. nih.gov The interaction is primarily mediated by the glutarimide (B196013) ring of the IMiDs, which fits into a hydrophobic tri-tryptophan pocket in CRBN. nih.govnih.gov The phthalimide portion of the molecule remains solvent-exposed and creates a new surface that recruits "neosubstrates" (proteins not normally targeted by CRBN) for ubiquitination and subsequent proteasomal degradation. nih.govbiorxiv.org Minor structural changes to the phthalimide ring can alter this neosubstrate specificity, leading to different therapeutic effects. researchgate.net

Enzyme Inhibition (COX and AChE): Phthalimide derivatives also function as enzyme inhibitors.

Cyclooxygenase (COX): As inhibitors of COX-1 and COX-2, these compounds block the inflammatory pathway. xml-journal.net Docking studies reveal that the carbonyl oxygens of the phthalimide ring act as hydrogen bond acceptors, interacting with key amino acid residues in the active site, such as His(90) and Arg(513) in COX-2. nih.govnih.gov The planar phthalimide ring can insert into the hydrophobic channel of the enzyme, while substituted N-benzyl groups can occupy secondary pockets, enhancing binding affinity and selectivity. nih.gov

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, isoindoline-1,3-dione derivatives have been designed as AChE inhibitors. mdpi.com The mechanism involves a dual binding site interaction. The phthalimide moiety interacts with the peripheral anionic site (PAS) of the enzyme, often through π-π stacking with tryptophan residues (e.g., Trp279). mdpi.com The linker and the N-substituted group (e.g., a benzyl or piperidine (B6355638) ring) extend into the catalytic active site (CAS), interacting with residues like Trp84 and Phe330. mdpi.comsci-hub.se This dual engagement effectively blocks the enzyme's hydrolytic activity. sci-hub.se

| Target Protein | Key Interacting Moiety | Types of Interactions | Interacting Residues (Examples) | Biological Outcome |

| Cereblon (CRBN) | Glutarimide ring | Hydrogen bonding, Hydrophobic interactions | Trp380, Trp386, Trp400 | Altered E3 ligase specificity. nih.govresearchgate.net |

| COX-2 | Phthalimide carbonyls, N-substituent | Hydrogen bonding, Hydrophobic interactions | His90, Arg513, Gln192 | Inhibition of prostaglandin (B15479496) synthesis. nih.govmdpi.com |

| AChE | Phthalimide ring, N-benzyl group | π-π stacking, Cation-π, Hydrophobic | Trp279 (PAS), Trp84 (CAS), Phe330 (CAS) | Inhibition of acetylcholine (B1216132) hydrolysis. mdpi.comresearchgate.net |

Cellular Pathway Modulation

The binding events described above trigger cascades of downstream cellular effects, modulating key biological pathways.

Immunomodulation and Anti-Cancer Pathways: The recruitment of neosubstrates to the CRBN complex by IMiDs leads to the degradation of specific zinc finger transcription factors, notably Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netfrontiersin.org The degradation of these factors is a central mechanism of action, resulting in two major outcomes:

Direct Anti-Myeloma Effects: The degradation of IKZF1/3 downregulates the transcription factor IRF4 and subsequently the oncogene MYC, leading to cell cycle arrest and apoptosis in multiple myeloma cells. researchgate.net

T-cell Co-stimulation: The same degradation event in T-cells leads to increased production of Interleukin-2 (IL-2), which enhances the proliferation and cytotoxic activity of T-cells and Natural Killer (NK) cells, boosting the anti-tumor immune response. frontiersin.orgnih.gov

Inflammatory Pathways:

TNF-α Modulation: Phthalimide derivatives are potent modulators of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammation. nih.gov Many derivatives inhibit TNF-α production, contributing to their anti-inflammatory effects. nih.govrsc.org This is partly achieved by disrupting the stability of TNF-α mRNA. The binding to CRBN can also influence the signaling pathways that lead to TNF-α transcription. nih.gov

NF-κB Signaling: Some isoindoline-dione derivatives have been shown to induce apoptosis in cancer cells by targeting the NF-κB signaling pathway. frontiersin.org Inhibition of this pathway prevents the transcription of pro-survival genes, making cancer cells more susceptible to apoptosis.

Oxidative Stress Pathways: Certain isoindoline-dione derivatives exhibit neuroprotective effects by modulating oxidative stress response pathways. They have been shown to increase the expression of NRF2, a master regulator of the antioxidant response. tandfonline.com This leads to the upregulation of downstream antioxidant enzymes like NQO-1, which helps protect cells from oxidative damage. tandfonline.com

Biological and Pharmacological Research Applications of Isoindoline and Phthalimide Scaffolds

Structure-Activity Relationship (SAR) Studies for Isoindoline-Derived Compounds

The isoindoline (B1297411) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous compounds with a wide array of biological activities. mdpi.comdoaj.org Structure-activity relationship (SAR) studies are crucial in optimizing the therapeutic potential of these derivatives by systematically modifying their chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Research has demonstrated that substitutions on the isoindoline core can lead to compounds with diverse pharmacological profiles, including antitumor, anticonvulsant, and enzyme-inhibiting activities. researchgate.netnih.gov

For instance, novel phenyl- and pyridyl-substituted isoindolines have been synthesized and evaluated for their antiproliferative effects. nih.gov Studies revealed that specific substitutions selectively target certain cancer cell lines; for example, certain phenyl-substituted isoindolines showed a selective effect at micromolar concentrations on the HepG2 cell line. nih.gov The mechanism of action also varies with structural changes, with some derivatives inducing apoptosis while others cause mitotic catastrophe, highlighting the profound impact of peripheral chemical groups on the ultimate biological outcome. nih.gov In the context of anticonvulsant activity, a series of N-arylisoindoline analogs were synthesized and shown to protect against pentylenetetrazole-induced seizures, with their potency being directly linked to the nature of the aryl substituent. researchgate.net

A specific example of SAR can be seen in the development of isoindoline-based inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes. nih.gov In one study, a series of isoindoline derivatives were synthesized and evaluated for their ability to inhibit DPP-IV, as well as for their selectivity over related enzymes like DPP-8 and DPP-9. nih.gov The research found that specific modifications to the isoindoline structure resulted in high potency and excellent selectivity, which are critical for avoiding off-target effects. nih.gov The structural features of the core, such as the planarity of the phthalimide (B116566) system and its orientation relative to other parts of the molecule, are key determinants of binding affinity. In the related compound 2-Benzyl-5-methoxyisoindoline-1,3-dione (B1373902), the phthalimide system is nearly planar, and the attached phenyl ring is almost orthogonal to it, which influences how the molecule fits into a biological target. nih.gov

Table 1: SAR Insights for Isoindoline Derivatives This table summarizes structure-activity relationship concepts from various studies on isoindoline analogues.

| Structural Modification | Resulting Pharmacological Activity | Key Finding | Reference |

|---|---|---|---|

| Phenyl and Pyridyl Substitutions | Antitumor / Antiproliferative | Substitutions dictate selectivity for specific cancer cell lines and the mechanism of cell death (apoptosis vs. mitotic catastrophe). | nih.gov |

| N-Aryl Substitutions | Anticonvulsant | The nature of the N-aryl group influences the potency against pentylenetetrazole-induced seizures. | researchgate.net |

Preclinical Pharmacological Evaluation of Isoindoline Analogues

Oral bioavailability, which describes the fraction of an orally administered drug that reaches systemic circulation, is a critical parameter in drug development. mdpi.com Low oral bioavailability is a major cause of clinical trial failure, making its early assessment in preclinical studies essential. mdpi.com The evaluation of bioavailability involves understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com The intestinal epithelium plays a crucial role in this process, acting as a primary site for both drug absorption and metabolism. mdpi.com

In preclinical settings, bioavailability is often determined in animal models, such as rats. nih.govnih.gov For poorly water-soluble compounds, specialized techniques may be required to obtain accurate measurements. nih.gov One such advanced method involves the use of a stable isotope tracer, where the non-labeled drug is given orally and a deuterated version is administered intravenously. nih.gov This allows for the simultaneous determination of both forms in plasma, reducing measurement errors that can arise from differences in clearance between study groups. nih.gov

Table 2: Factors Influencing Oral Bioavailability This table outlines key concepts and determinants assessed during the preclinical evaluation of a drug candidate's bioavailability.

| Factor | Description | Relevance in Preclinical Assessment | Reference |

|---|---|---|---|

| Absorption | The process by which a drug moves from the site of administration (e.g., the gut) into the bloodstream. | Assessed through in vivo studies in animal models and in vitro models like Caco-2 cells. | mdpi.com |

| First-Pass Metabolism | Drug metabolism that occurs in the liver and gut wall before the drug reaches systemic circulation. | A high first-pass effect can significantly reduce bioavailability. It is evaluated using liver microsomes or in vivo studies. | mdpi.com |

| Solubility | The ability of the drug to dissolve in gastrointestinal fluids, which is a prerequisite for absorption. | Poorly soluble compounds often exhibit low bioavailability; formulation strategies are developed to improve it. | nih.gov |

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. nih.gov A compound with low metabolic stability is rapidly cleared from the body, often resulting in a short duration of action and poor in vivo efficacy. nih.gov A significant portion of drug metabolism is mediated by cytochrome P450 (CYP) enzymes located in the liver. nih.gov Therefore, in vitro metabolic stability testing using human liver microsomes is a standard preclinical assay to predict a drug's hepatic metabolism in humans. nih.gov

This analysis typically involves incubating the test compound with liver microsomes and measuring the percentage of the compound remaining over time. For example, in a study of benzoyl indole (B1671886) derivatives designed as multidrug resistance reversal agents, researchers compared the metabolic stability of new compounds to that of Ko143, a compound known for its low stability. nih.gov The results showed that the new derivatives were significantly more stable, with 56% and 78% of the compounds remaining after a one-hour incubation, compared to only 23% for Ko143. nih.gov Such data are crucial for selecting candidates with a higher probability of success in clinical development. nih.gov

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another aspect of molecular stability. For scaffolds like phthalimide and isoindoline, resistance to hydrolysis is important for maintaining structural integrity until the drug reaches its target. The stability of the isoindolinone ring, for instance, has been considered a potential advantage over other related structures. mdpi.com The metabolic fate of isoindoline derivatives in preclinical studies provides direct insight into their stability. The in vivo conversion of an isoindoline DPP-IV inhibitor into an active metabolite demonstrates that the core structure can undergo metabolic transformation, a key consideration for drug design. nih.gov

Table 3: Preclinical Assessment of Metabolic Stability This table describes the methodology and interpretation of in vitro metabolic stability assays.

| Assay Component | Description | Purpose | Example Finding | Reference |

|---|---|---|---|---|

| System | Human Liver Microsomes (HLM) | An in vitro system containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. | To predict in vivo hepatic clearance in humans. | nih.gov |

| Procedure | Incubation of the test compound with HLM and cofactors (e.g., NADPH) over a set time period. | To initiate and sustain enzymatic metabolic reactions. | N/A | nih.gov |

| Endpoint | Percentage of parent compound remaining over time. | To quantify the rate of metabolism. A higher percentage remaining indicates greater stability. | New benzoyl indole derivatives showed 56-78% remaining after 1 hour, versus 23% for the control compound Ko143. | nih.gov |

| Interpretation | Compounds with low metabolic stability are likely to have high in vivo clearance and poor oral bioavailability. | To select and prioritize compounds with favorable pharmacokinetic profiles for further development. | The new derivatives were identified as more metabolically stable and thus more suitable for clinical application. | nih.gov |

Computational Chemistry and Cheminformatics in Isoindoline Research

Quantum Chemical Calculations for Electronic Structure and Conformation (e.g., Density Functional Theory)

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and three-dimensional structures of molecules. Density Functional Theory (DFT) is a particularly powerful and widely used method for this purpose, offering a balance between accuracy and computational cost. mdpi.com DFT calculations can determine a molecule's optimized geometry, electronic charge distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). windows.netniscpr.res.in The energy gap between HOMO and LUMO is a crucial parameter, indicating the chemical reactivity and stability of the molecule. niscpr.res.in Furthermore, Molecular Electrostatic Potential (MEP) maps generated from these calculations reveal the electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions. windows.net

For isoindoline (B1297411) derivatives, DFT has been employed to investigate molecular and electronic properties, as well as to correlate theoretical data with experimental results from IR and NMR spectroscopy. nih.gov These computational studies help in understanding the reactivity and stability of synthesized compounds. nih.gov

While specific DFT studies for 2-Benzyl-5-methoxyisoindoline were not detailed in the reviewed literature, extensive crystallographic data exists for the closely related compound, This compound-1,3-dione (B1373902). nih.govnih.gov X-ray diffraction analysis of this molecule reveals a non-planar structure where the phthalimide (B116566) system and the phenyl ring are nearly orthogonal to each other. nih.govnih.gov The methoxy (B1213986) group is observed to be almost coplanar with the phthalimide ring system. nih.govnih.gov This experimental data provides a validated conformation that can serve as a benchmark for theoretical calculations.

| Parameter | Value |

|---|---|

| Molecular Formula | C16H13NO3 |

| Molecular Weight | 267.27 |

| Crystal System | Monoclinic |

| Dihedral Angle (Phthalimide system vs. Phenyl ring) | 84.7 (6)° |

| Torsion Angle (C4—C5—O5—C8) | -171.5 (2)° |

| Torsion Angle (C1—N2—C9—C10) | 93.1 (3)° |

| Torsion Angle (C3—N2—C9—C10) | -86.0 (3)° |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ajchem-a.com This method is crucial for understanding the interactions that drive biological activity and is widely used in drug discovery to screen for potential inhibitors of specific protein targets. nih.govnih.gov Docking simulations calculate a scoring function, such as binding energy, to estimate the binding affinity between the ligand and the target. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and behavior of the ligand-protein complex over time. nih.gov MD simulations provide a detailed view of the conformational changes and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net

Numerous studies have utilized these techniques to investigate the potential of various isoindoline derivatives as inhibitors for a range of biological targets. nih.govresearchgate.netmdpi.com For instance, isoindoline-1,3-dione derivatives have been docked with targets like the caspase-3 protein and the SARS-CoV-2 main protease (Mpro) to evaluate their binding modes and potential inhibitory activity. researchgate.netresearchgate.net These simulations help to rationalize experimental findings and provide a structural basis for observed biological activity. researchgate.net While specific docking or MD simulation studies for this compound were not identified, the extensive application of these methods to the isoindoline scaffold highlights their importance in assessing the therapeutic potential of this class of compounds.

| Isoindoline Derivative Type | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Isoindoline-1,3-dione derivatives | Caspase-3 | Compound 3e exhibited better binding energy, suggesting potential as an antioxidant. | researchgate.net |

| Thiazo-isoindolinedione hybrids | SARS-CoV-2 Main Protease (Mpro) | Derivatives showed potential to inhibit Mpro, representing a promising platform for antiviral drug development. | researchgate.net |

| Isoindolin-1-ones fused to barbiturates | Jack bean urease | Docking confirmed that compounds fit into the active site, supporting their potential as urease inhibitors. | nih.govacs.org |

| N-substituted 1H-isoindole-1,3(2H)-dione derivatives | Cyclooxygenases (COX-1/COX-2) | Molecular docking was used to determine interactions within the active site of cyclooxygenases. | mdpi.com |

Cheminformatics Tools and Databases for Compound Profiling and Virtual Screening

Cheminformatics combines computational tools and extensive databases to store, manage, and analyze chemical and biological data. nih.gov These resources are indispensable for modern drug discovery, facilitating compound profiling and large-scale virtual screening campaigns. osdd.net Major publicly accessible databases like PubChem, ChEMBL, and ZINC serve as vast repositories of chemical structures, their associated properties, and biological activity data. osdd.netneovarsity.orgebi.ac.uk

PubChem: A comprehensive database maintained by the NCBI, containing information on chemical substances, compounds, and their biological activities from numerous sources. osdd.netneovarsity.org

ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing quantitative bioactivity data such as IC50 and Ki values, which are crucial for analyzing compound potency. neovarsity.orgebi.ac.uk

ZINC: A free database of commercially available compounds specifically prepared in ready-to-dock 3D formats, making it highly suitable for virtual screening. osdd.netneovarsity.org

Virtual screening is a key application of these databases, where computational methods are used to search libraries of small molecules to identify those most likely to bind to a drug target. nih.gov Ligand-based virtual screening, for example, identifies novel compounds by comparing their structural or physicochemical similarity to a known active compound. chemrxiv.org For a compound like this compound, these databases can be queried to find structurally similar molecules, retrieve any reported bioactivity data, or predict physicochemical properties and potential biological targets. This profiling helps in hypothesis generation and in prioritizing compounds for further experimental testing.

| Database | Primary Focus | Key Features |

|---|---|---|

| PubChem | General repository of chemical information | Contains structures, properties, and bioassay results for millions of compounds. |

| ChEMBL | Bioactive drug-like molecules | Manually curated data on compound-target interactions and quantitative bioactivity (e.g., IC50). |

| ZINC | Commercially available compounds for screening | Provides billions of compounds in ready-to-dock 3D formats, pre-filtered for drug-like properties. |

| BindingDB | Binding affinities | Focuses on measured binding affinities of small molecules to protein targets. |

Future Research Trajectories for 2 Benzyl 5 Methoxyisoindoline and Isoindoline Analogues

Development of Stereoselective and Sustainable Synthetic Routes

The advancement of 2-Benzyl-5-methoxyisoindoline and its analogues as therapeutic agents is intrinsically linked to the development of efficient, stereoselective, and environmentally benign synthetic methodologies. A primary future objective is the creation of synthetic pathways that not only provide high yields but also offer precise control over the stereochemistry of the final products. Many biologically active molecules are chiral, with their therapeutic effects often residing in a single enantiomer. Therefore, the development of enantioselective synthetic methods is of paramount importance.

Current research in the broader field of isoindoline (B1297411) synthesis has highlighted several promising strategies that could be adapted and optimized. These include asymmetric catalysis, employing chiral metal complexes or organocatalysts to induce high levels of enantioselectivity. preprints.org For instance, rhodium-catalyzed asymmetric C-H insertion reactions have been shown to be effective in constructing densely substituted five-membered rings, including indolines. nih.gov Future work should focus on applying and tailoring such catalytic systems for the specific synthesis of chiral this compound derivatives.

| Synthetic Strategy | Key Advantages | Future Research Focus for this compound |

| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Adaptation of known chiral rhodium or palladium catalysts. |

| Organocatalysis | Metal-free, often milder reaction conditions. | Design of specific organocatalysts for the target scaffold. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources. | Utilization of bio-based starting materials and green solvents. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced purification steps. | Design of multi-step sequences that can be performed in a single vessel. |

In-depth Mechanistic Studies for Comprehensive Reaction Control

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound and its analogues is crucial for achieving complete control over reaction outcomes, including regioselectivity and stereoselectivity. While various synthetic methods for isoindolines exist, detailed mechanistic insights are often lacking. Future research must prioritize in-depth mechanistic studies to enable the rational optimization of reaction conditions and catalyst design.

Techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic analysis can provide valuable information about reaction intermediates and transition states. For instance, in palladium-catalyzed syntheses of isoindolinones, the mechanism is believed to involve steps like oxidative addition, CO insertion, and reductive elimination. nih.gov A detailed understanding of each of these steps for the synthesis of this compound would allow for the fine-tuning of catalyst ligands and reaction parameters to maximize yield and selectivity.

Computational chemistry, including Density Functional Theory (DFT) calculations, will play an increasingly important role in elucidating reaction pathways. biosolveit.de These computational studies can model different potential mechanisms, calculate the energy barriers for various steps, and predict the stereochemical outcome of a reaction. biosolveit.de This predictive power can significantly accelerate the development of new and improved synthetic methods by guiding experimental design. For example, DFT calculations have been used to understand the origins of enantioselectivity in palladium-catalyzed aminoalkynylation reactions to form chiral isoindolinones. springernature.com Similar computational investigations focused on the synthesis of this compound would be highly beneficial.

Rational Design of Derivatives for Enhanced Biological Selectivity and Potency

The isoindoline core is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a scaffold for developing ligands for multiple biological targets. mdpi.com The future development of this compound as a therapeutic agent will heavily rely on the rational design of derivatives to enhance their biological selectivity and potency. This involves a systematic exploration of the structure-activity relationships (SAR) to understand how different substituents on the isoindoline core influence its interaction with biological targets.

Future research should focus on creating a library of analogues of this compound with systematic variations at key positions, such as the benzyl (B1604629) group, the methoxy (B1213986) group, and the aromatic ring of the isoindoline core. These derivatives can then be screened against a panel of biological targets to identify compounds with high affinity and selectivity for a specific target. For example, studies on isoindoline-based histone deacetylase (HDAC) inhibitors have shown that modifications to the "cap" group, which would be analogous to the benzyl and methoxy groups in the target compound, can significantly impact potency and selectivity. mdpi.com

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling will be instrumental in this process. Molecular docking can predict the binding mode of different derivatives within the active site of a target protein, providing insights into key interactions that contribute to affinity. rsc.org QSAR studies can then establish a mathematical relationship between the structural features of the compounds and their biological activity, enabling the prediction of the potency of novel, unsynthesized derivatives. rsc.org This iterative cycle of design, synthesis, and biological evaluation, guided by computational chemistry, will be key to optimizing the therapeutic profile of this compound analogues.

| Target Class | Key SAR Insights from Analogues | Potential Modifications for this compound |

| GPCRs (e.g., Dopamine D4) | Substituents on the isoindoline ring and chirality influence potency and selectivity. mdpi.com | Introduction of various substituents on the phenyl ring of the benzyl group. |

| Enzymes (e.g., HDACs) | The "cap" group and linker length are critical for inhibitory activity. mdpi.com | Variation of the N-benzyl substituent with other aryl or alkyl groups. |

| Ion Channels | Lipophilicity and steric bulk of substituents can modulate activity. | Modification of the methoxy group to other alkoxy or functional groups. |

Exploration of Novel Therapeutic Applications for Isoindoline-Based Compounds

The isoindoline scaffold is present in a number of approved drugs with diverse therapeutic applications, including cancer, inflammatory diseases, and central nervous system disorders. nih.gov A significant future research trajectory for this compound and its analogues is the exploration of novel therapeutic applications beyond the currently established ones.

Given the broad biological activities exhibited by isoindoline derivatives, high-throughput screening of a library of this compound analogues against a wide range of biological targets could uncover novel therapeutic opportunities. For instance, derivatives of isoindoline have shown promise as inhibitors of enzymes involved in neurodegenerative diseases like Alzheimer's. google.com Investigating the potential of this compound derivatives in this area could be a fruitful avenue of research.

Furthermore, the immunomodulatory properties of isoindoline-containing drugs like lenalidomide (B1683929) and pomalidomide (B1683931) are well-established for the treatment of multiple myeloma. nih.gov Future research could explore whether novel analogues of this compound can modulate the immune system in different ways, potentially leading to new treatments for other cancers, autoimmune diseases, or inflammatory conditions. nih.gov There is also emerging evidence for the potential of isoindoline derivatives in treating osteoarthritis and as antidepressant agents. mdpi.comorganic-chemistry.org A systematic investigation into these and other potential therapeutic areas will be crucial for maximizing the clinical impact of this class of compounds.

Integration with Emerging Drug Discovery Technologies (e.g., DNA-Encoded Libraries)

The discovery of novel and potent bioactive molecules based on the this compound scaffold can be significantly accelerated by integrating emerging drug discovery technologies. One such powerful technology is the use of DNA-encoded libraries (DELs). DEL technology allows for the synthesis and screening of vast libraries of compounds, often containing billions of unique molecules, in a single experiment. chemicalbook.com Each molecule in the library is tagged with a unique DNA barcode, which allows for its identification after a successful binding event with a target protein. chemicalbook.com

Recently, DEL technology has been successfully used to discover novel isoindolinone inhibitors of poly (ADP-ribose) polymerase-1 (PARP1), a DNA repair enzyme and an important cancer target. pharmafeatures.com This demonstrates the feasibility of incorporating the isoindoline scaffold into DELs. Future research should focus on developing robust on-DNA synthesis methods to create large and diverse DELs based on the this compound core. Screening these libraries against a multitude of disease-relevant targets could rapidly identify novel hit compounds with high affinity and specificity.

Other emerging technologies that will be crucial include fragment-based drug discovery (FBDD) and the application of artificial intelligence (AI) and machine learning (ML). FBDD involves screening small molecular fragments to identify those that bind to a target protein, which can then be grown or linked together to create more potent lead compounds. nih.gov The isoindoline core could serve as a starting fragment or be incorporated into fragments for screening. AI and ML algorithms can analyze large datasets from high-throughput screening and SAR studies to predict the biological activity of new compounds, optimize their pharmacokinetic properties, and even design novel molecules de novo. nih.gov The integration of these cutting-edge technologies will undoubtedly accelerate the journey of this compound and its analogues from promising scaffolds to clinically effective therapeutics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Benzyl-5-methoxyisoindoline to improve yield and purity?

- Methodological Answer : Employ factorial design (e.g., 2³ factorial experiments) to systematically vary reaction parameters such as temperature, solvent polarity, and reaction time. Use orthogonal arrays to minimize experimental runs while maximizing data resolution. Post-synthesis, validate purity using TLC (silica gel GF254, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : Combine X-ray crystallography (monoclinic P21/n space group, λ = 0.71073 Å, 100 K) for absolute configuration determination with spectroscopic methods:

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and isoindoline protons (δ 4.2–5.1 ppm) using DEPT-135 and HSQC.

- IR : Confirm carbonyl stretches (ν ~1700 cm⁻¹) and aromatic C–H bending modes .

Q. How can researchers address low solubility of this compound in aqueous buffers for biological assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-dissolve the compound in DMSO and dilute in PBS (pH 7.4) while monitoring aggregation via dynamic light scattering (DLS). Alternatively, synthesize water-soluble analogs by introducing sulfonate or tertiary amine groups .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Methodological Answer : Apply flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (4:1). Monitor purity via melting point (mp ~199–201°C) and compare with literature data .

Advanced Research Questions

Q. How should researchers resolve contradictory biological activity data for this compound derivatives?

- Methodological Answer : Perform dose-response curves (IC50/EC50) across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity. Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay). Cross-reference with computational docking (AutoDock Vina) to identify binding site variations .

Q. What strategies can validate the crystallographic data of this compound against potential systematic errors?

- Methodological Answer : Cross-check refinement parameters (R factor ≤0.053, wR ≤0.137) and hydrogen bonding networks (e.g., C–H···O interactions). Validate thermal displacement parameters (Ueq) using PLATON ADDSYM. Compare with NIST reference data for bond lengths (C–C = 1.54 ± 0.02 Å) .

Q. How can substituent effects on the isoindoline core be systematically studied to enhance pharmacological activity?

- Methodological Answer : Use a QSAR (quantitative structure-activity relationship) approach with Hammett σ constants for substituents (e.g., electron-withdrawing groups at C5). Synthesize analogs (e.g., 5-nitro, 5-fluoro) and correlate logP values (HPLC-derived) with cytotoxicity .

Q. What experimental designs are optimal for studying the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, 0–30 days) with UPLC-MS monitoring. Use a Box-Behnken design to model degradation kinetics as a function of pH (5–9), temperature (25–45°C), and ionic strength .

Q. How can statistical methods improve the interpretation of dose-dependent biological responses?

- Methodological Answer : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill slope = 1). Use ANOVA with Tukey post hoc tests for multi-group comparisons. Report confidence intervals (95%) and p-values adjusted for multiple testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.